3-Quinolinecarbonitrile, 8-chloro-6-fluoro-4-hydroxy-

Descripción general

Descripción

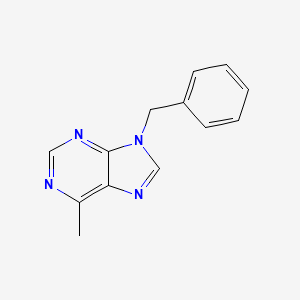

3-Quinolinecarbonitrilo, 8-cloro-6-fluoro-4-hidroxi- es un derivado de quinolina fluorado. El sistema cíclico de la quinolina es una estructura significativa en la química medicinal debido a su presencia en varios compuestos biológicamente activos. La incorporación de átomos de flúor y cloro en la estructura de la quinolina aumenta su actividad biológica y proporciona propiedades únicas .

Métodos De Preparación

La síntesis de 3-Quinolinecarbonitrilo, 8-cloro-6-fluoro-4-hidroxi- involucra varios pasos. Un método común incluye la ciclización de precursores apropiados seguida de halogenación y formación de nitrilo. Las condiciones de reacción típicamente implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para facilitar las reacciones .

Los métodos de producción industrial a menudo utilizan reactores a gran escala y procesos de flujo continuo para garantizar una calidad y rendimiento consistentes. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener la pureza deseada del compuesto .

Análisis De Reacciones Químicas

3-Quinolinecarbonitrilo, 8-cloro-6-fluoro-4-hidroxi- sufre varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de N-óxidos de quinolina.

Reducción: Las reacciones de reducción que utilizan agentes como el hidruro de aluminio y litio pueden convertir el grupo nitrilo en una amina.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de quinolina, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

3-Quinolinecarbonitrilo, 8-cloro-6-fluoro-4-hidroxi- tiene varias aplicaciones de investigación científica:

Química: Sirve como un bloque de construcción para sintetizar derivados de quinolina más complejos.

Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la unión a proteínas.

Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 3-Quinolinecarbonitrilo, 8-cloro-6-fluoro-4-hidroxi- involucra su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones antibacterianas, puede inhibir la ADN girasa bacteriana, una enzima crucial para la replicación del ADN. Esta inhibición previene la división celular bacteriana y conduce a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares a 3-Quinolinecarbonitrilo, 8-cloro-6-fluoro-4-hidroxi- incluyen otras quinolinas fluoradas como:

- 4-Cloro-6-fluoro-8-metilquinolina-3-carbonitrilo

- 6-Fluoro-2-cianoquinolona

Estos compuestos comparten similitudes estructurales pero difieren en sus sustituyentes específicos, lo que puede llevar a variaciones en su actividad biológica y propiedades químicas.

Propiedades

IUPAC Name |

8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2O/c11-8-2-6(12)1-7-9(8)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBENHALWQBYGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640879 | |

| Record name | 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-38-3 | |

| Record name | 8-Chloro-6-fluoro-4-hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)

![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)

![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)

![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)

![6-Ethyl-2-(methoxymethyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B11882747.png)